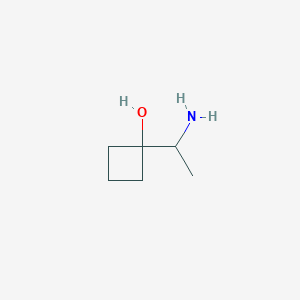
1-(1-Aminoethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Aminoethyl)cyclobutan-1-ol” is an organic compound with the CAS Number: 1890351-18-4 . It has a molecular weight of 115.18 . The IUPAC name for this compound is 1-(1-aminoethyl)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for “1-(1-Aminoethyl)cyclobutan-1-ol” is 1S/C6H13NO/c1-5(7)6(8)3-2-4-6/h5,8H,2-4,7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Stereoselective Synthesis and Structural Study
Stereoselective synthesis techniques for cyclobutane derivatives have been developed, yielding compounds with high rigidity due to strong intramolecular hydrogen bonds. These compounds exhibit unique structural properties in solution and the gas phase, providing valuable insights for designing highly rigid beta-peptides and exploring their conformational dynamics (Izquierdo et al., 2005).
Advancements in Peptide Backbone Modification
Research has shown the incorporation of cyclobutane derivatives into peptide chains can significantly affect the peptide's conformational preferences. This has implications for the design of novel peptide-based materials and drugs, demonstrating the cyclobutane ring's potential as a structural modifier in biologically active compounds (Feng et al., 2019).
Solid-Phase Peptide Synthesis
The application of cyclobutane derivatives in solid-phase peptide synthesis has been explored, particularly in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method facilitates the efficient incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones, opening new avenues for peptide modification and the development of peptide-based therapeutics (Tornøe et al., 2002).
Conformational Analysis and Gel Formation
Cyclobutane-containing peptides have been shown to form distinct conformational structures in solution, leading to the formation of organogels. This property is significant for understanding the self-assembly and gelation behaviors of cyclobutane-containing compounds, with potential applications in material science and drug delivery systems (Awada et al., 2017).
Synthetic Applications in Organic Chemistry
Cyclobutane derivatives serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules with potential pharmaceutical applications. They are used in cyclization and annulation reactions to synthesize nitrogen-rich building blocks, demonstrating the versatility of cyclobutane derivatives in facilitating novel synthetic pathways (de Nanteuil et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(1-aminoethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(8)3-2-4-6/h5,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPKYRZCWXZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1890351-18-4 |
Source


|
| Record name | 1-(1-aminoethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)
![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

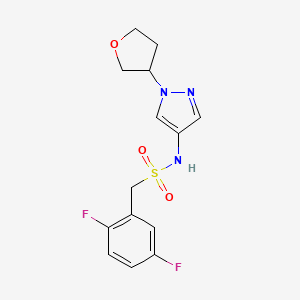
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)
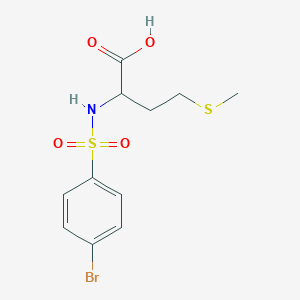

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)
![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)
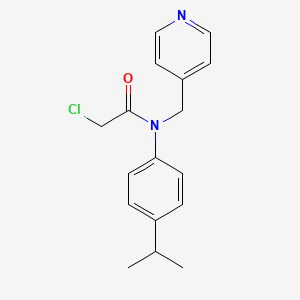
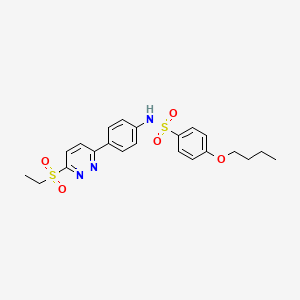
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)